3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a polyheterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a quinoxaline moiety via a piperidin-4-yl linker.
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(16-11-20-13-3-1-2-4-14(13)21-16)24-8-5-12(6-9-24)25-19(27)17-15(22-23-25)7-10-28-17/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOLZOFGBYGOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms through which it exerts its effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline moiety and subsequent attachment to the thieno[3,2-d][1,2,3]triazin scaffold. The synthetic pathway often utilizes various coupling reactions and cyclization strategies to achieve the final structure.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines including HL60 (human leukemia), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma). Results show promising cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | 15 |
| K562 | 20 |
| U937 | 25 |
These results suggest that the compound may interfere with critical cellular processes in cancer cells, leading to apoptosis.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Kinases : The quinoxaline moiety is known to interact with various kinases involved in cell proliferation and survival pathways.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to increased apoptosis.
Case Study 1: Anticancer Efficacy in Leukemia Models
A study conducted on 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one demonstrated significant anticancer efficacy in vivo using a mouse model implanted with HL60 cells. Treatment with the compound resulted in a marked reduction in tumor size compared to controls.
Case Study 2: Antiviral Potential Against HSV
Another investigation assessed the antiviral potential of related quinoxaline derivatives against HSV. Although direct studies on this specific compound are scarce, the results from similar derivatives suggest a promising avenue for development in antiviral therapies.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Core Heterocycles: The target compound’s thieno-triazinone core is distinct from pyrido-thieno-triazinones (e.g., ) and pyrido-thieno-pyrimidinones (e.g., ), which may alter electronic properties and target selectivity.
Trifluoromethylphenyl () and methoxymethyl groups enhance lipophilicity and metabolic stability, whereas the target’s quinoxaline may prioritize target affinity . Furyl () and phenyl () substituents modulate solubility and steric bulk, impacting bioavailability .
Key Observations :
- High Melting Points: Pyrido-thieno-pyrimidinones (e.g., 8a, m.p. >300°C) exhibit exceptional thermal stability, likely due to extended conjugation and planar structures .
- Solubility: Ethyl ester derivatives (e.g., , compound 10) show improved solubility in polar aprotic solvents compared to brominated analogs, suggesting that the target compound’s quinoxaline group may require formulation adjustments for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
